molecular formula C13H19NO3 B153219 tert-Butyl 3-(hydroxymethyl)benzylcarbamate CAS No. 226070-69-5

tert-Butyl 3-(hydroxymethyl)benzylcarbamate

Cat. No. B153219
M. Wt: 237.29 g/mol
InChI Key: QNDFFICIIGQGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07524813B2

Procedure details

At 0° C., ethyl chloroformate (1.93 ml, 20 mmol) was added to a solution of 3-(tert-butoxycarbonylaminomethyl)benzoic acid (5.0 g, 20 mmol) and triethylamine (3.33 ml, 24 mmol) in tetrahydrofuran (30 ml). The reaction mixture was stirred for 40 min at 0° C., and the formed precipitation was filtered off. The filtrate was cooled to 0° C. A 2.0 M solution of lithium borohydride in THF (25 ml, 50 mmol) was added. The reaction mixture was stirred for 16 h, while warming up to room temperature. Water was added carefully, until no gas was formed. A 10% solution of sodium hydrogensulphate (10 ml) was added. A saturated solution of sodium hydrogen carbonate (200 ml) was added. The mixture was extracted with ethyl acetate (200 and 100 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (80 g), using ethyl acetate/heptane 1:1 as eluent, to give 3.73 g of (3-hydroxymethylbenzyl)carbamic acid tert butylester.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.33 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC(OCC)=O.[C:7]([O:11][C:12]([NH:14][CH2:15][C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][CH:24]=1)[C:19](O)=[O:20])=[O:13])([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C.[BH4-].[Li+].S([O-])(O)(=O)=O.[Na+].C(=O)([O-])O.[Na+]>O1CCCC1.O>[C:7]([O:11][C:12](=[O:13])[NH:14][CH2:15][C:16]1[CH:24]=[CH:23][CH:22]=[C:18]([CH2:19][OH:20])[CH:17]=1)([CH3:10])([CH3:8])[CH3:9] |f:3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.93 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC=1C=C(C(=O)O)C=CC1
Name
Quantity
3.33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 40 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the formed precipitation
FILTRATION
Type
FILTRATION
Details
was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
while warming up to room temperature
CUSTOM
Type
CUSTOM
Details
was formed
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (200 and 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica (80 g)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1=CC(=CC=C1)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.73 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.